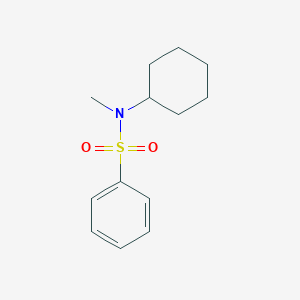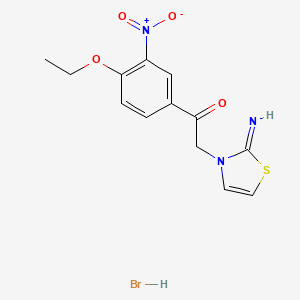![molecular formula C20H31N3O2S B5541882 (4R)-4-[(cyclohexylcarbonyl)amino]-N-isopropyl-1-(3-thienylmethyl)-L-prolinamide](/img/structure/B5541882.png)
(4R)-4-[(cyclohexylcarbonyl)amino]-N-isopropyl-1-(3-thienylmethyl)-L-prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step reactions, including the use of chiral auxiliaries for asymmetric synthesis, cyclopropanation, and ring-closing metathesis as key steps. For instance, Davies et al. (1996) described the use of rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes for the synthesis of functionalized cyclopropanes in a highly diastereoselective and enantioselective mode, which could be related to the synthesis strategy of the target compound (Davies et al., 1996).
Molecular Structure Analysis
Understanding the molecular structure of such compounds is critical for predicting their behavior and interactions with other molecules. Benedetti et al. (1976) conducted crystal structure analyses to determine the stereochemistry and conformations of similar prolinamide compounds, providing insights into their 3D arrangements and potential reactive sites (Benedetti et al., 1976).
Chemical Reactions and Properties
Prolinamides and their derivatives, such as the one , often exhibit catalytic properties in asymmetric synthesis reactions, such as aldol reactions. For example, research by Orlandi et al. (2013) on chiral prolinamides demonstrated their ability to catalyze aldol condensations with moderate to high enantioselectivities, highlighting the chemical reactivity of such compounds (Orlandi et al., 2013).
Physical Properties Analysis
The physical properties of prolinamide derivatives, including solubility, melting points, and crystallinity, can significantly affect their application potential. Studies on similar compounds provide valuable data on these aspects, aiding in the formulation and handling of these chemicals.
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards other functional groups, and stability under various conditions, are pivotal for the application of prolinamide derivatives in synthetic chemistry. Research has shown that these compounds can serve as versatile organocatalysts, offering high enantioselectivity in reactions like aldol, Michael, and Diels-Alder reactions, as investigated by various scholars including Doherty et al. (2008) in their work on oxazoline-substituted prolinamides (Doherty et al., 2008).
Wissenschaftliche Forschungsanwendungen
Enantioselective Reactions
Aldol Reactions Catalysis : L-Prolinamide derivatives, related to (4R)-4-[(cyclohexylcarbonyl)amino]-N-isopropyl-1-(3-thienylmethyl)-L-prolinamide, have been identified as active catalysts in direct aldol reactions. These catalysts show high enantioselectivities, particularly in the case of aromatic aldehydes, demonstrating their efficiency in asymmetric synthesis (Tang et al., 2004).
Novel Organic Molecules for Aldol Reaction : A prolinethioamide compound, structurally related to the compound , has been found effective in catalyzing direct aldol reactions of various aldehydes with high enantioselectivity, demonstrating the potential for creating a variety of chiral molecules (Wang et al., 2009).
Solvent-Free Asymmetric Direct Aldol Reaction : Studies have shown that certain prolinamide derivatives can catalyze asymmetric direct aldol reactions under solvent-free conditions, yielding products with high enantioselectivity (Guillena et al., 2008).
Antimicrobial and Anticancer Properties
Anti-HCV Agents : Symmetric molecules with a benzidine prolinamide core have shown inhibitory activity against Hepatitis C virus (HCV), indicating potential therapeutic applications (Abdel Karim et al., 2020).
Antibacterial Activity : Prolinamide derivatives have been synthesized with various side chains, demonstrating significant antibacterial activity against both Gram-positive and Gram-negative microorganisms (Altamura et al., 1995).
Synthesis and Anticancer Activities : Substituted N-(4'-nitrophenyl)-L-prolinamides exhibit promising antiproliferative efficacies against various human carcinoma cell lines, highlighting their potential in cancer treatment (Osinubi et al., 2020).
Eigenschaften
IUPAC Name |
(2S,4R)-4-(cyclohexanecarbonylamino)-N-propan-2-yl-1-(thiophen-3-ylmethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2S/c1-14(2)21-20(25)18-10-17(12-23(18)11-15-8-9-26-13-15)22-19(24)16-6-4-3-5-7-16/h8-9,13-14,16-18H,3-7,10-12H2,1-2H3,(H,21,25)(H,22,24)/t17-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPMBAKLLBPXCK-MSOLQXFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CC(CN1CC2=CSC=C2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)[C@@H]1C[C@H](CN1CC2=CSC=C2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(1,3-benzodioxol-5-ylcarbonyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5541804.png)
![1-tert-butyl-4-{[4-hydroxy-4-(3-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5541805.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B5541813.png)

![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2,6-dimethylpyrimidine](/img/structure/B5541838.png)


![4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5541863.png)
![3-(1-methylbutyl)-8-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5541865.png)

![(1S*,5R*)-6-benzyl-3-[(5-methyl-2-pyrazinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541881.png)

![4-[(3,4-dimethoxyphenyl)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5541896.png)
